4,7-DIAMINO-2-(2-PROPYNYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Overview
Description
4,7-DIAMINO-2-(2-PROPYNYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex heterocyclic compound It features a pyrano[2,3-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIAMINO-2-(2-PROPYNYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step reactions. One common method includes the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine . The reaction conditions often require heating to facilitate the formation of the pyrano[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4,7-DIAMINO-2-(2-PROPYNYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the nitrile group.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Primary amine derivatives.
Substitution: Halogenated pyrano[2,3-d]pyrimidine derivatives.
Scientific Research Applications
4,7-DIAMINO-2-(2-PROPYNYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral, antidiabetic, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4,7-DIAMINO-2-(2-PROPYNYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with various molecular targets. The presence of amino and thio groups allows it to form hydrogen bonds and interact with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, potentially modifying biological pathways. Specific molecular targets and pathways are still under investigation, but its structure suggests potential interactions with adenosine receptors and other biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 4,7-diamino-5-phenyl-2-(prop-2-yn-1-ylthio)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 2-(Prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- 4-((2-(prop-2-yn-1-ylthio)ethyl)amino)pyrimidine-5-carboxylic acid
Uniqueness
4,7-DIAMINO-2-(2-PROPYNYLSULFANYL)-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is unique due to its combination of functional groups and the pyrano[2,3-d]pyrimidine core. This structure provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,7-diamino-2-prop-2-ynylsulfanyl-5-pyridin-3-yl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-2-6-24-16-21-13(18)12-11(9-4-3-5-20-8-9)10(7-17)14(19)23-15(12)22-16/h1,3-5,8,11H,6,19H2,(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIEXGQHZZFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC(=C2C(C(=C(OC2=N1)N)C#N)C3=CN=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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